An In-depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS: 78573-45-2)
An In-depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS: 78573-45-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol, a key organofluorine intermediate in the pharmaceutical industry. The document details its chemical and physical properties, synthesis methodologies, and primary applications, with a focus on its crucial role in the production of the calcimimetic agent, Cinacalcet (B1662232). Experimental protocols for its synthesis are provided, alongside available spectral data and safety information. Furthermore, the guide elucidates the mechanism of action of Cinacalcet, the downstream active pharmaceutical ingredient, to provide context for the significance of this intermediate in drug development.
Introduction
3-(3-(Trifluoromethyl)phenyl)propan-1-ol, with the CAS number 78573-45-2, is a substituted aromatic alcohol. The presence of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3] These characteristics make it an attractive building block in medicinal chemistry. Its most prominent application is as a pivotal intermediate in the synthesis of Cinacalcet Hydrochloride, a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[4][5][6][7] The trifluoromethylphenylpropyl backbone provided by this intermediate is essential for the therapeutic activity of Cinacalcet.[8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.
Table 1: Chemical and Physical Properties of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol
| Property | Value | Reference(s) |
| CAS Number | 78573-45-2 | [2] |
| Molecular Formula | C₁₀H₁₁F₃O | [2][9] |
| Molecular Weight | 204.19 g/mol | [2][10] |
| Appearance | Colorless to light yellow or brown oil/liquid | [2][10][11] |
| Boiling Point | 60 °C @ 1.13 mmHg; 68-71 °C @ 0.4 mmHg; 236.9 ± 35.0 °C @ 760 mmHg | [2][7][11] |
| Density | Approximately 1.10 - 1.2 ± 0.1 g/cm³ | [7][11] |
| Refractive Index (n20D) | 1.4620 to 1.4660 | [10][11] |
| Solubility | Slightly soluble in DMSO and Methanol | [10][11] |
| pKa | 15.04 ± 0.10 (Predicted) | [10][11] |
| Flash Point | 104.7 ± 17.0 °C / 105 °C | [7][10] |
| Storage Temperature | Room Temperature, sealed in a dry, cool, and dark place | [10][11] |
Spectral Data
Spectral analysis is critical for the structural confirmation and purity assessment of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint of the hydrogen atoms within the molecule. A reported ¹H NMR spectrum in CDCl₃ shows the following signals:
-
δ 7.45-7.38 (m, 4H): Aromatic protons, confirming the 1,3-disubstitution pattern of the phenyl ring.[12]
-
δ 3.69 (t, 2H, J = 6.3 Hz): Methylene protons adjacent to the hydroxyl group (-CH₂OH).[12]
-
δ 2.77 (t, 2H, J = 7.7 Hz): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).[12]
-
δ 1.89 (m, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).[12]
Other Spectral Data
Experimental Protocols: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Several synthetic routes to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol have been reported. Below are detailed protocols for two common methods.
Method 1: Two-Step Synthesis from 3-(Trifluoromethyl)benzaldehyde (B1294959)
This method involves a Wittig reaction followed by catalytic hydrogenation.[12]
Step 1: Synthesis of 3-(3-Trifluoromethylphenyl)-2-propen-1-ol
-
Reactants: 3-(Trifluoromethyl)benzaldehyde, a Wittig reagent (e.g., (2-hydroxyethyl)triphenylphosphonium bromide), and an organic base.
-
Solvent: An appropriate organic solvent.
-
Procedure:
-
Dissolve 3-(trifluoromethyl)benzaldehyde in the chosen solvent.
-
Add the Wittig reagent and the organic base to the solution. The molar ratio of 3-(trifluoromethyl)benzaldehyde to the Wittig reagent is typically 1:1.05-1.1.
-
Allow the reaction to proceed at a temperature between 0-100 °C until completion.
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 3-(3-trifluoromethylphenyl)-2-propen-1-ol.
-
Step 2: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol
-
Reactant: 3-(3-Trifluoromethylphenyl)-2-propen-1-ol from Step 1.
-
Catalyst: Palladium on carbon (Pd/C).
-
Solvent: An appropriate solvent such as 2-methyltetrahydrofuran (B130290) or tetrahydrofuran.
-
Procedure:
-
Dissolve the crude 3-(3-trifluoromethylphenyl)-2-propen-1-ol in the solvent.
-
Add the Pd/C catalyst.
-
Subject the mixture to hydrogenation under pressure (e.g., 0.2-0.3 MPa) at a temperature between 0-60 °C.
-
Monitor the reaction until all the starting material is consumed.
-
Filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield pure 3-(3-(trifluoromethyl)phenyl)propan-1-ol.
-
Workflow for the Two-Step Synthesis:
Caption: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
Method 2: Hydrogenation of 3-(3-Trifluoromethylphenyl)propargyl Alcohol
This method provides a direct route from the corresponding propargyl alcohol.[10][11]
-
Reactant: 3-(3-Trifluoromethylphenyl)propargyl alcohol.
-
Catalyst: 10% Palladium on carbon (Pd/C).
-
Solvent: 2-Propanol.
-
Procedure:
-
In a suitable reaction vessel, dissolve 14.5 g (72.5 mmol) of purified 3-(3-trifluoromethylphenyl)propargyl alcohol in 50 mL of 2-propanol.
-
Add 0.38 g of 10% Pd/C catalyst to the solution.
-
Carry out the hydrogenation at a temperature of 42-45 °C and a pressure of 5 bar.
-
Continue the reaction for approximately 5 hours or until the starting material is completely consumed.
-
After the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Wash the catalyst with a small amount of 2-propanol.
-
Combine the filtrates and concentrate by evaporation under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure (boiling point: 58-60 °C at 1.1-1.5 mbar) to obtain 10.5 g (72.1% yield) of 3-(3-trifluoromethylphenyl)propan-1-ol as an almost colorless oil.[10][11]
-
Applications in Drug Development
The primary and most well-documented application of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is as a key starting material in the synthesis of Cinacalcet.[7][8]
Synthesis of Cinacalcet
The synthesis of Cinacalcet from 3-(3-(trifluoromethyl)phenyl)propan-1-ol involves a two-step process:
-
Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal.
-
Reductive Amination: The resulting aldehyde undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine to yield the final active pharmaceutical ingredient, Cinacalcet.[8]
Workflow for Cinacalcet Synthesis:
Caption: Conversion of the intermediate to Cinacalcet.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug candidates, facilitated by intermediates like 3-(3-(trifluoromethyl)phenyl)propan-1-ol, can confer several advantages:
-
Increased Lipophilicity: Enhances membrane permeability and can improve oral bioavailability.[1][2]
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the drug's half-life.[1][2]
-
Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electron density of the aromatic ring, potentially leading to stronger interactions with biological targets.[3]
Mechanism of Action of Downstream Product: Cinacalcet
While 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a precursor and does not have direct pharmacological activity in this context, understanding the mechanism of the final drug, Cinacalcet, is crucial for appreciating its importance. Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[4][5][13][14][15]
The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[14][15] When extracellular calcium levels rise, calcium binds to the CaSR, triggering a signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH).[4][14] PTH normally acts to increase blood calcium levels.
Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium.[4][5][6] This means that at lower calcium concentrations, the receptor is activated as if calcium levels were high. This leads to a decrease in PTH secretion, which in turn lowers blood calcium levels.[1][4] The signaling pathway involves the activation of Gq/11 and Gi proteins, leading to the stimulation of phospholipase C (PLC), an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium, which ultimately inhibits PTH secretion.[4]
Calcium-Sensing Receptor Signaling Pathway:
Caption: Cinacalcet enhances CaSR sensitivity to calcium.
Safety and Handling
3-(3-(Trifluoromethyl)phenyl)propan-1-ol is classified as causing skin and serious eye irritation.[16] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 2: Hazard Information
| Hazard Statement | Code | Reference |
| Causes skin irritation | H315 | [16] |
| Causes serious eye irritation | H319 | [16] |
Conclusion
3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a fundamentally important intermediate in modern pharmaceutical synthesis, particularly for the production of Cinacalcet. Its unique structural features, imparted by the trifluoromethyl group, are instrumental in the pharmacological profile of the final drug product. This guide has provided a detailed overview of its properties, synthesis, and the biological context of its application, offering valuable information for researchers and professionals in the field of drug development. The provided experimental protocols and diagrams serve as a practical resource for the synthesis and understanding of this key molecule.
References
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